molecular formula C22H23N3O2 B12164106 Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone

Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone

Cat. No.: B12164106
M. Wt: 361.4 g/mol
InChI Key: YPOOLQLVUNBPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a morpholine ring, a quinoline core, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The pyridine moiety is then introduced via a palladium-catalyzed cross-coupling reaction. The morpholine ring is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-2-pyridin-2-ylethylamine: Shares the morpholine and pyridine moieties.

    N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Contains similar pyridine structures.

Uniqueness

Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone is unique due to its combination of a quinoline core with morpholine and pyridine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

morpholin-4-yl-(6-propan-2-yl-2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C22H23N3O2/c1-15(2)16-6-7-19-17(13-16)18(22(26)25-9-11-27-12-10-25)14-21(24-19)20-5-3-4-8-23-20/h3-8,13-15H,9-12H2,1-2H3

InChI Key

YPOOLQLVUNBPNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.